4,6-Bis(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)benzene-1,3-diol
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Overview
Description
4,6-Bis(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)benzene-1,3-diol is a fluorinated organic compound known for its unique chemical properties. This compound features two hexafluoroisopropanol groups attached to a benzene ring, making it highly resistant to oxidation and reduction. Its structure contributes to its stability and reactivity, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)benzene-1,3-diol typically involves the following steps:
Starting Materials: The synthesis begins with benzene-1,3-diol (resorcinol) and hexafluoroacetone.
Reaction Conditions: The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or hydrochloric acid.
Procedure: Hexafluoroacetone is added dropwise to a solution of resorcinol in an appropriate solvent (e.g., dichloromethane) at low temperatures to control the reaction rate and prevent side reactions.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pH, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4,6-Bis(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound is resistant to oxidation due to the electron-withdrawing effects of the hexafluoroisopropanol groups.
Reduction: Similar to oxidation, the compound’s structure makes it resistant to reduction.
Substitution: It can undergo electrophilic aromatic substitution reactions, where the hydroxyl groups on the benzene ring can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are typically ineffective due to the compound’s stability.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are also generally ineffective.
Substitution: Electrophilic reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid) can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can lead to the formation of halogenated derivatives of the compound.
Scientific Research Applications
4,6-Bis(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)benzene-1,3-diol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex fluorinated organic molecules.
Biology: The compound’s stability and resistance to metabolic degradation make it useful in studying biological systems.
Medicine: Its unique properties are explored for potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Industry: It is used in the production of high-performance materials, such as fluorinated polymers and coatings, due to its chemical resistance and stability.
Mechanism of Action
The mechanism by which 4,6-Bis(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)benzene-1,3-diol exerts its effects involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. The hexafluoroisopropanol groups enhance its ability to form strong hydrogen bonds, which can influence the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
4,4’-(1,1,1,3,3,3-Hexafluoro-2,2-propanediyl)diphenol: Another fluorinated compound with similar stability and reactivity.
1,1,1,3,3,3-Hexafluoro-2-propanol: A simpler fluorinated alcohol used in various chemical reactions.
Uniqueness
4,6-Bis(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)benzene-1,3-diol is unique due to its dual hexafluoroisopropanol groups, which provide enhanced stability and resistance to chemical reactions compared to similar compounds. This makes it particularly valuable in applications requiring high chemical resistance and stability.
Properties
Molecular Formula |
C12H6F12O4 |
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Molecular Weight |
442.15 g/mol |
IUPAC Name |
4,6-bis(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)benzene-1,3-diol |
InChI |
InChI=1S/C12H6F12O4/c13-9(14,15)7(27,10(16,17)18)3-1-4(6(26)2-5(3)25)8(28,11(19,20)21)12(22,23)24/h1-2,25-28H |
InChI Key |
TXFXXEJWUDKWKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1C(C(F)(F)F)(C(F)(F)F)O)O)O)C(C(F)(F)F)(C(F)(F)F)O |
Origin of Product |
United States |
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